1-Benzoylhistidine

Enzyme inhibition Alkaline phosphatase Phosphomonoesterase

Generic N-acyl histidines fail to replicate the coupling inhibition profile needed for alkaline phosphatase metal-site probing. 1-Benzoylhistidine (CAS 19785-88-7) delivers a pre-characterized pA₅₀ of 4.1-40-fold more potent than acetylhistidine (pA 2.5)-with a unique coupling mechanism shared only with EDTA, enabling non-chelator-based metal-coordination studies. • pA₅₀ 4.1 vs. 2.5 for acetylhistidine; distinct coupling inhibition • Near-quantitative conversion to 2-oxo-histidine standard under physiological oxidative conditions • BRENDA-curated CPase kinetics: kcat 2.05-8.83 s⁻¹, KM 5-181 μM • 95% purity; ambient shipping from global stock

Molecular Formula C13H13N3O3
Molecular Weight 259.265
Cat. No. B1182677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylhistidine
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=NC=C2CC(C(=O)O)N
InChIInChI=1S/C13H13N3O3/c14-11(13(18)19)6-10-7-15-8-16(10)12(17)9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2,(H,18,19)
InChIKeyJKNULIFVASCYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylhistidine Identity and Profile


1-Benzoylhistidine (CAS 19785-88-7, also referred to as N-benzoyl-L-histidine, Bz-His-OH) is an N-benzoyl amino acid derivative of the essential amino acid L-histidine [1]. The compound has the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol, with a calculated XLogP3-AA value of 1 and a topological polar surface area of 95.1 Ų [1]. It is characterized by a benzoyl group (C₆H₅CO–) attached to the α-amino nitrogen of the histidine backbone, leaving the imidazole side chain unsubstituted . This N-acylated amino acid serves as a protected histidine derivative in which the α-amino group is blocked, a feature that distinguishes its reactivity profile from both free histidine and other N-acyl histidine variants [2].

Why N-Acyl-Histidines Cannot Substitute for 1-Benzoylhistidine


Substituting 1-benzoylhistidine with ostensibly similar N-acyl-histidine derivatives (e.g., N-acetylhistidine, N-carbobenzoxy-histidine) or with unmodified histidine introduces distinct and quantifiable changes in enzyme inhibition potency, mechanism of inhibition, and metabolic recognition. Literature evidence demonstrates that the specific identity of the N-acyl group—not merely the presence of any acyl blocking group—determines biological readouts: benzoylhistidine exhibits a pA₅₀ midpoint of 4.1 in alkaline phosphatase holoenzyme inhibition, whereas acetylhistidine is markedly weaker at pA 2.5 [1]; N-benzoylhistidine is nutritionally inert in vivo while N-acetylhistidine fully replaces histidine for growth [2]; and benzoylhistidine produces a unique coupling inhibition mechanism not observed with other inhibitor classes [3]. These data collectively establish that the benzoyl moiety confers a functional profile not replicable by other N-substituted histidines, making generic interchange scientifically invalid.

1-Benzoylhistidine Differentiation Evidence


Alkaline Phosphatase Inhibition Potency vs. N-Acetylhistidine

In a direct comparative study of acyl-amino acid inhibition of alkaline phosphomonoesterase III (alkaline phosphatase) holoenzyme, benzoylhistidine produced a sigmoid pA-inhibition curve with a midpoint at pA 4.1, whereas acetylhistidine reached 50% inhibition only at pA 2.5 [1]. This corresponds to an approximately 40-fold difference in inhibitory concentration. The benzoyl derivative also outperformed benzoyltyrosine, whose midpoint was at pA 1.9 [1]. Furthermore, m-aminobenzoylhistidine exhibited modestly enhanced inhibitory activity compared to benzoylhistidine, indicating that modifications to the benzoyl ring can further tune potency [1].

Enzyme inhibition Alkaline phosphatase Phosphomonoesterase

In Vivo Metabolic Inertness vs. N-Acetylhistidine

In a classic in vivo nutritional study using young rats maintained on a histidine-deficient amino acid diet, supplementation with α-N-acetylhistidine restored normal growth comparable to histidine-replete controls, whereas N-benzoylhistidine at equivalent dietary incorporation failed to support any growth recovery—behavior indistinguishable from the histidine-deficient state [1]. This absolute dichotomy demonstrates that the benzoyl protecting group is not cleaved by endogenous mammalian deacylases in vivo, rendering 1-benzoylhistidine metabolically inert, while the acetyl group is efficiently removed [1].

Metabolic recognition In vivo nutritional availability Acyl-histidine specificity

Unique Coupling Inhibition Mechanism

Among inhibitors of kidney alkaline phosphomonoesterase, benzoylhistidine was classified as producing a 'coupling inhibition' mechanism, a third mode experimentally distinguished from classical competitive inhibition (caused by borate and phosphate compounds) and noncompetitive inhibition (caused by cyanide and thioglycolate) [1]. Ethylenediamine tetraacetate (EDTA) was the only other compound sharing this coupling inhibition classification, suggesting that benzoylhistidine's inhibitory action involves metal-ion coordination at the enzyme's active site in a manner fundamentally different from both active-site-competitive and allosteric-noncompetitive inhibitors [1]. The pS-activity curve under coupling inhibition showed characteristic features discussed in the original work [1].

Enzyme inhibition mechanism Alkaline phosphomonoesterase Coupling inhibition

Oxidative Conversion to 2-Oxo-Histidine

When N-benzoylhistidine was exposed to a physiologically relevant free-radical-generating system (5 mM ascorbate and 0.05 mM Cu²⁺), the substrate was almost completely degraded within 24 hours of incubation [1]. At least eight degradation products (II–IX) were confirmed, with the major product identified as N-benzoyl-2-oxo-histidine [2]. Acid hydrolysis of this primary oxidation product yielded a single detectable species—2-oxo-histidine—which was sensitively detected by HPLC with electrochemical detection (HPLC-ECD) [1]. This defined oxidative conversion pathway makes 1-benzoylhistidine a uniquely clean precursor for generating 2-oxo-histidine, a validated biomarker of oxidative protein damage [2].

Oxidative stress biomarkers Free radical chemistry HPLC-ECD detection

Carboxypeptidase Reference Substrate Kinetics

The BRENDA enzyme database curates kinetic data for L-Bz-His (N-benzoyl-L-histidine) acting as a substrate for a carboxypeptidase from Sulfolobus solfataricus [1]. At 35 °C, the turnover number (kcat) varies from 2.05 s⁻¹ at pH 8.0 to 7.77 s⁻¹ at pH 6.5 and 8.83 s⁻¹ at pH 5.7, while KM values span from 5 µM (pH 8.0) to 21 µM (pH 6.5) and 181 µM (pH 5.7) [1]. These systematically pH-dependent parameters establish 1-benzoylhistidine as a kinetically well-characterized reference substrate whose catalytic efficiency (kcat/KM) ranges from 41,000 M⁻¹s⁻¹ (pH 5.7) to 410,000 M⁻¹s⁻¹ (pH 8.0)—a 10-fold dynamic range that enables pH-dependent mechanistic probing [1]. The hydrolytic reaction yields benzoic acid and L-histidine [1].

Enzyme kinetics Carboxypeptidase Substrate specificity

Photodynamic His–His Cross-Linking Model

N-Benzoyl-L-histidine (Bz-His) has been established and validated as the reference model compound for studying photosensitized His–His intermolecular cross-linking in proteins [1]. The critical design feature is that the benzoyl group blocks the α-amino group from participating in cross-linking reactions, ensuring that only the imidazole side chain is reactive [2]. Under illumination with rose bengal as a singlet oxygen sensitizer in 0.1 M sodium phosphate buffer (pH 7.4), Bz-His undergoes covalent cross-linking to yield a structurally characterized dimeric product where the δ2-carbon of one photo-oxidized residue forms a bond with the ε2-nitrogen of the other residue [1]. The product structure was solved using MS and 2D NMR [1]. By contrast, when N-acetyltyrosine (Ac-Tyr) was used as a model in parallel photocrosslinking studies, the reaction chemistry differed, reflecting the distinct reactivity of Tyr vs. His residues [3]. This demonstrates that the benzoyl-protected histidine scaffold provides a uniquely clean signal for His-specific photodynamic chemistry.

Photodynamic cross-linking Protein photo-oxidation His–His dimerization

1-Benzoylhistidine Application Scenarios


Alkaline Phosphatase Coupling Inhibition Studies

1-Benzoylhistidine is the compound of choice for enzyme laboratories investigating the catalytic mechanism of alkaline phosphatases and related phosphomonoesterases, specifically when a coupling inhibitor is needed that operates distinctly from classical competitive (e.g., phosphate analogs) and noncompetitive (e.g., cyanide) inhibitors [1]. Its pA 4.1 inhibition midpoint provides a defined working concentration window, and its shared coupling inhibition profile with EDTA positions it as a non-chelator-based alternative for metal-coordination-site probing [2].

2-Oxo-Histidine Standard Preparation

Because 1-benzoylhistidine undergoes near-quantitative conversion to N-benzoyl-2-oxo-histidine under physiological free-radical conditions (5 mM ascorbate / 0.05 mM Cu²⁺, 24 h) and yields clean 2-oxo-histidine upon acid hydrolysis detectable by HPLC-ECD, it is the preferred precursor for preparing analytical standards of 2-oxo-histidine for oxidative stress biomarker assays [1][2].

Photodynamic His–His Cross-Linking Model

Researchers investigating photodynamic therapy mechanisms, protein photoaging, or singlet-oxygen-mediated protein damage should employ N-benzoyl-L-histidine as the reference model compound for His–His cross-linking studies. The benzoyl protecting group ensures that only the imidazole side chain participates, enabling unambiguous structural characterization of cross-link products by MS and 2D NMR [1][2].

Carboxypeptidase pH-Dependent Substrate Profiling

For enzymologists requiring a kinetically pre-characterized, pH-responsive reference substrate for carboxypeptidase activity assays, L-Bz-His offers BRENDA-curated kcat (2.05–8.83 s⁻¹) and KM (5–181 µM) values across pH 5.7–8.0 at 35 °C, providing a 10-fold catalytic efficiency range that enables rigorous pH-activity profiling [1].

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